molecular formula C16H19BO2 B1311282 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 256652-04-7

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1311282
M. Wt: 254.1 g/mol
InChI Key: SPPZBAGKKBHZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is a compound with the molecular formula C16H19O2B and a molecular weight of 254.13 . It is used for research and development purposes and is also used as an OLED material .


Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is a solid compound . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It is an inhibitor of CYP1A2, CYP2D6, and CYP3A4 . Its Log Po/w (iLOGP) is 0.0, and its Log Po/w (XLOGP3) is 4.16 .

Scientific Research Applications

  • Organic Synthesis : The compound “4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane” can be used in the synthesis of other complex molecules. For instance, it’s used in the synthesis of "tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate" . This process involves various organic reactions and the use of different reagents .

  • Crystal Structures of Metal Complexes : There’s a mention of a series of mononuclear Ho 3+ complexes derived from the β-diketonate anions: 4,4,4-trifluoro-1-phenyl-1,3-butanedioneate (btfa −) and 4,4,4-trifuoro-1-(naphthalen-2-yl)-1,3-butanedionate (ntfa −), which have been synthesized . Although it’s not the exact compound you asked for, it’s closely related and might provide some insights into potential applications .

  • Synthesis of Other Complex Molecules : This compound is used in the synthesis of "tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate" . This process involves various organic reactions and the use of different reagents .

  • Crystal Structures of Metal Complexes : Although not the exact compound, closely related compounds have been used in the study of crystal structures of metal complexes . These studies can provide insights into the properties and behaviors of these complexes .

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-naphthalen-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPZBAGKKBHZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444450
Record name 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

CAS RN

256652-04-7
Record name 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthaleneboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

Citations

For This Compound
37
Citations
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
M Ueda, K Ashizawa, K Sugikawa, K Koumoto… - Organic and …, 2017 - core.ac.uk
Arylboronate esters bearing methyl groups in both of their ortho positions were stably incorporated into lipid membranes at high concentrations without undergoing hydrolysis to the …
Number of citations: 5 core.ac.uk
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
K Mutoh, Y Kobayashi, J Abe - Dyes and Pigments, 2017 - Elsevier
Fast photochromic molecules have attractive potential to apply to the ophthalmic lenses and real-time dynamic holography. However, the thermal decoloration reaction rate and the …
Number of citations: 32 www.sciencedirect.com
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
MA Brimble, MYH Lai - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
Homocoupling of naphthyl triflates 27, 16, 17 to the respective binaphthyls 28, 31 and 35 has been achieved in a one-pot procedure using bis(pinacolato)diboron and PdCl2(dppf). Use …
Number of citations: 32 pubs.rsc.org
PV Ramachandran, HJ Hamann, S Mishra - ACS omega, 2022 - ACS Publications
A rapid synthesis of aminoboranes from amine-boranes utilizing an iodination/dehydroiodination sequence is described. Monomeric aminoboranes are generated exclusively from …
Number of citations: 9 pubs.acs.org
M Melaimi, F Mathey, P Le Floch - Journal of organometallic chemistry, 2001 - Elsevier
Bis(diphosphaferrocenes)PdCl 2 dimers efficiently catalyse cross-coupling reactions between aryl iodides and pinacol borane in dioxane at 80 C to afford the corresponding aryl …
Number of citations: 67 www.sciencedirect.com
Y Jeon, TM Kim, JJ Kim, JI Hong - New Journal of Chemistry, 2015 - pubs.rsc.org
Three (D–A–D)-type electron donor materials, containing 2,1,3-benzothiadiazole as the electron-withdrawing core, and benzothiophene, naphthalene, and thiophene as electron-…
Number of citations: 19 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.